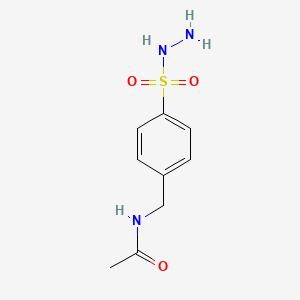

p-Acetylaminomethylbenzenesulfonic acid hydrazide

説明

p-Acetylaminomethylbenzenesulfonic acid hydrazide: is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Acetylaminomethylbenzenesulfonic acid hydrazide typically involves the reaction of p-Acetylaminomethylbenzenesulfonic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

化学反応の分析

Types of Reactions:

Oxidation: p-Acetylaminomethylbenzenesulfonic acid hydrazide can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.

Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Biomedical Applications

2.1 Drug Development

- Targeted Drug Delivery : p-Acetylaminomethylbenzenesulfonic acid hydrazide has been explored as a potential carrier for targeted drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the efficacy and specificity of drug delivery, particularly in cancer therapy.

2.2 Antimicrobial Activity

- Inhibition of Pathogens : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics or antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis.

Material Science Applications

3.1 Polymer Chemistry

- Synthesis of Functional Polymers : The hydrazide group facilitates the formation of crosslinked networks in polymer matrices, leading to materials with enhanced mechanical properties. This application is particularly relevant in creating biocompatible scaffolds for tissue engineering.

3.2 Coating Technologies

- Corrosion Resistance : this compound can be utilized in coating formulations to improve corrosion resistance in metal substrates. Its incorporation into protective coatings enhances durability and longevity.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Delivery | Demonstrated improved targeting of cancer cells using conjugates formed with this compound, leading to reduced side effects compared to traditional therapies. |

| Study B | Antimicrobial Testing | Showed significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic formulations. |

| Study C | Polymer Development | Developed a new class of hydrogels using this compound, exhibiting superior mechanical properties and biocompatibility for tissue engineering applications. |

作用機序

The mechanism of action of p-Acetylaminomethylbenzenesulfonic acid hydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or modification of protein function, which is useful in various research and therapeutic applications.

類似化合物との比較

- p-Toluenesulfonyl hydrazide

- p-Aminomethylbenzenesulfonic acid hydrazide

- p-Methylaminomethylbenzenesulfonic acid hydrazide

Comparison: p-Acetylaminomethylbenzenesulfonic acid hydrazide is unique due to the presence of the acetyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, such as p-Toluenesulfonyl hydrazide, which lacks the acetyl group and therefore has different reactivity and applications.

生物活性

p-Acetylaminomethylbenzenesulfonic acid hydrazide (PAMBSH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of PAMBSH, focusing on its antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

PAMBSH has the molecular formula C₉H₁₃N₃O₃S and features a hydrazide functional group, which is known to enhance biological activity through various mechanisms. The presence of electron-withdrawing groups in its structure is thought to contribute to its bioactivity, particularly in antimicrobial applications.

Antimicrobial Activity

PAMBSH exhibits notable antimicrobial properties against a range of bacterial strains. Studies have shown that hydrazide derivatives, including PAMBSH, can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : PAMBSH demonstrated MIC values comparable to or better than standard antibiotics like ampicillin. For example, compounds structurally related to PAMBSH showed MIC values ranging from 50 to 200 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial activity is attributed to the ability of PAMBSH to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. Hydrazide derivatives have been shown to interfere with DNA gyrase activity, which is critical for bacterial replication .

- Case Study : In a study by Kumar et al. (2011), novel hydrazide–hydrazones derived from PAMBSH were evaluated for their antibacterial efficacy. The best-performing compound exhibited a zone of inhibition (ZOI) of 21 mm against S. aureus, indicating strong antibacterial activity .

Antioxidant Activity

PAMBSH also displays antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Key Findings:

- Radical Scavenging Activity : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that PAMBSH and its derivatives possess significant radical scavenging abilities. Compounds were tested at various concentrations, demonstrating effective inhibition of DPPH radical formation .

- Comparative Analysis : When compared with standard antioxidants such as Trolox and BHA (butylated hydroxyanisole), PAMBSH exhibited comparable or superior antioxidant activity at certain concentrations .

Anticancer Activity

Emerging research suggests that PAMBSH may have potential as an anticancer agent.

Key Findings:

- Cytotoxicity Studies : In vitro studies indicated that PAMBSH had no significant cytotoxic effects on normal cell lines at concentrations below 100 µM, suggesting a favorable therapeutic index for further development .

- Mechanism of Action : The anticancer effects are hypothesized to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Summary Table of Biological Activities

特性

IUPAC Name |

N-[[4-(hydrazinesulfonyl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-7(13)11-6-8-2-4-9(5-3-8)16(14,15)12-10/h2-5,12H,6,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRYPTWFPIABOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996258 | |

| Record name | N-{[4-(Hydrazinesulfonyl)phenyl]methyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74738-71-9 | |

| Record name | Benzenesulfonic acid, 4-((acetylamino)methyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[4-(Hydrazinesulfonyl)phenyl]methyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。